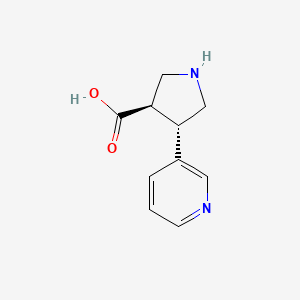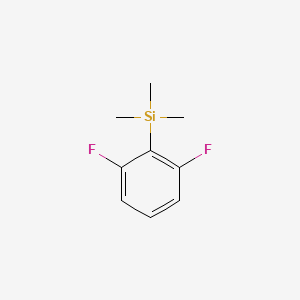
5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate
Descripción general
Descripción
5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate is an organic compound with a complex structure that includes bromomethyl, ethoxycarbonyl, and phenylene diacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenylene derivative, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Esterification and Hydrolysis: The ester groups can participate in esterification or hydrolysis reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing or reducing agents, and nucleophiles such as amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new brominated derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of new biochemical assays or as a reagent in biological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in substitution reactions. The ester groups can undergo hydrolysis or esterification, depending on the conditions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 5-(Bromomethyl)-2-hydroxybenzoic acid
- 4-(Ethoxycarbonyl)phenylboronic acid
Uniqueness
5-(Bromomethyl)-4-(ethoxycarbonyl)-1,3-phenylene diacetate is unique due to the combination of its functional groups, which provide a diverse range of reactivity and potential applications. The presence of both bromomethyl and ethoxycarbonyl groups allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
ethyl 2,4-diacetyloxy-6-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO6/c1-4-19-14(18)13-10(7-15)5-11(20-8(2)16)6-12(13)21-9(3)17/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMIDYOXRWGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)






![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)



![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)
![(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B3231961.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)
